

AZD5462 as a relaxin H2 mimetic

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Compound of Interest		
Compound Name:	AZD5462	
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An In-depth Technical Guide to **AZD5462**: A Novel, Orally Bioavailable Allosteric Agonist of the Relaxin Family Peptide Receptor 1 (RXFP1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AZD5462 is a first-in-class, selective, and orally bioavailable small molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca, it mimics the pharmacological effects of the endogenous peptide hormone Human Relaxin-2 (H2 relaxin), a key regulator of cardiovascular and renal physiology.[1] By activating RXFP1, AZD5462 holds significant therapeutic promise for the treatment of chronic heart failure.[2][3] Preclinical studies have demonstrated its efficacy in improving cardiac function in relevant animal models, and it has successfully completed Phase I clinical trials in healthy volunteers, showing good safety and tolerability.[4][5] Currently, AZD5462 is advancing into Phase IIb clinical trials to evaluate its efficacy in patients with chronic heart failure.[1][6] This document provides a comprehensive technical overview of AZD5462, including its mechanism of action, pharmacological data, experimental protocols, and developmental history.

Mechanism of Action and Signaling Pathway

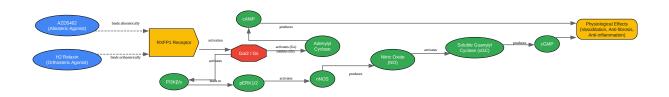
AZD5462 functions as a pharmacological mimetic of H2 relaxin by binding to an allosteric site on the RXFP1 receptor, a Class I (rhodopsin-like) G protein-coupled receptor (GPCR).[4][7] Unlike the orthosteric binding of the natural H2 relaxin peptide, **AZD5462** modulates the receptor's conformation to trigger downstream signaling.[7]



Upon activation by H2 relaxin, RXFP1 couples to multiple G proteins, including Gαs and Gαi/o, to initiate a broad range of cellular responses.[8][9] This includes the canonical Gαs-mediated activation of adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), as well as Gαi-dependent pathways.[9] **AZD5462** has been shown to activate a highly similar panel of downstream signaling pathways as H2 relaxin.[2] Key pathways implicated in the cardiovascular effects of RXFP1 activation include the Phosphoinositide 3-Kinase (PI3K) and Extracellular Signal-Regulated Kinase (ERK) pathways, leading to the activation of neuronal Nitric Oxide Synthase (nNOS) and subsequent generation of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[8][10] This cascade is crucial for mediating vasodilation, anti-inflammatory, and anti-fibrotic effects.[1][8]

A noteworthy characteristic of **AZD5462** is that while it demonstrates agonist activity in stimulating cAMP production, it does not appear to modulate the cAMP response when co-administered with H2 relaxin.[2][3] This suggests it functions as a full allosteric agonist rather than a positive allosteric modulator (PAM), capable of activating the receptor independently of the natural ligand.

Signaling Pathway Diagram



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Caption: RXFP1 signaling cascade initiated by AZD5462.

Quantitative Data Summary



The pharmacological profile of **AZD5462** has been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Activity and Properties of AZD5462

Parameter	Species / System	Value Value	Reference
RXFP1 Agonist Activity			
pEC50 (cAMP)	Human (CHO cells)	7.7	[4]
pEC50 (cAMP)	Human (HEK293 cells)	7.4	[4]
EC50 (cAMP)	Human	17 nM	[2]
pEC50 (cAMP)	Cynomolgus (HEK293 cells)	7.4	[4]
pEC50 (cAMP)	Rat (CHO cells)	5.29	[4]
EC50 (ERK Phosphorylation)	Human	6.3 nM	[2]
Plasma Protein Binding			
Fraction Unbound (fu)	Human Plasma	4.3%	[2]
Metabolic Stability			
Intrinsic Clearance (Clint)	Human Liver Microsomes	23 μL/min/mg	[2]
Intrinsic Clearance (Clint)	Human Hepatocytes	4.8 μL/min/10^6 cells	[2]
Intrinsic Clearance (Clint)	Rat Hepatocytes	11 μL/min/10^6 cells	[2]

Table 2: Preclinical Pharmacokinetic Parameters of AZD5462



Parameter	Species	IV Dose	Oral Dose	Value	Reference
Clearance (CL)	Rat	2 mg/kg	-	24 mL/min/kg	[4]
Cynomolgus Monkey	2 mg/kg	-	9.1 mL/min/kg	[4]	
Volume of Distribution (Vd)	Rat	2 mg/kg	-	0.98 L/kg	[4]
Cynomolgus Monkey	2 mg/kg	-	0.56 L/kg	[4]	
Cmax	Rat	-	1 mg/kg	0.23 μM/L	[4]
Cynomolgus Monkey	-	5 mg/kg	0.94 μM/L	[4]	
Half-Life (t½)	Rat	2 mg/kg	-	1.2 hours	[4]
Rat	-	1 mg/kg	2.9 hours	[4]	_
Cynomolgus Monkey	2 mg/kg	-	4.7 hours	[4]	
Cynomolgus Monkey	-	5 mg/kg	7.2 hours	[4]	-
Oral Bioavailability (F)	Rat	-	1 mg/kg	58%	[4]
Cynomolgus Monkey	-	5 mg/kg	12%	[4]	

Table 3: Phase I Human Pharmacokinetic Parameters of AZD5462



Parameter	Administration	Value	Reference
Time to Max Concentration (Tmax)	Single Ascending Dose	0.53 - 1.75 hours	[5][8]
Terminal Half-Life (t½)	Single Ascending Dose	3 - 6 hours	[5][8]

Experimental Protocols

The following sections describe generalized protocols representative of the key experiments used to characterize **AZD5462**.

In Vitro RXFP1 Functional Assay (cAMP Accumulation)

This protocol describes a typical method for measuring cAMP production in response to RXFP1 agonism using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the potency (EC50) of **AZD5462** in stimulating cAMP production via the RXFP1 receptor.

Materials:

- HEK293 or CHO cells stably expressing human RXFP1.
- Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Phosphodiesterase (PDE) inhibitor (e.g., 500 μM IBMX) to prevent cAMP degradation.
- AZD5462 compound stock solution in DMSO.
- H2 Relaxin (as a positive control).
- cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
- Low-volume 384-well white assay plates.



HTRF-compatible plate reader.

Procedure:

- Cell Preparation: Culture RXFP1-expressing cells to ~80-90% confluency. On the day of the assay, harvest cells, wash with assay buffer, and resuspend in assay buffer containing PDE inhibitor to the desired density (e.g., 2,000 cells/well).
- Compound Preparation: Prepare a serial dilution of **AZD5462** in assay buffer. Typically, an 11-point concentration curve is generated.
- Assay Plate Setup: Dispense 5 μL of the cell suspension into each well of the 384-well plate.
- Compound Addition: Add 5 µL of the AZD5462 serial dilutions (or control) to the wells.
- Incubation: Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
- Cell Lysis and Detection: Add 5 μL of d2-labeled cAMP followed by 5 μL of the anti-cAMP cryptate conjugate (as per the kit manufacturer's instructions). This step lyses the cells and initiates the competitive binding reaction.
- Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
- Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a fourparameter logistic equation to determine the EC50 value.

In Vivo Pharmacokinetic (PK) Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of **AZD5462** in a preclinical species like the rat.

Objective: To determine key PK parameters (CL, Vd, t½, F) of **AZD5462** following intravenous and oral administration.



Materials:

- Male Sprague-Dawley rats (250-300g).
- AZD5462 formulation for IV (e.g., in saline/DMSO) and oral (e.g., in 0.5% HPMC) administration.
- Catheters for dosing and blood sampling (e.g., jugular vein).
- Blood collection tubes (e.g., K2-EDTA).
- Centrifuge.
- LC-MS/MS system for bioanalysis.

Procedure:

- Animal Preparation: Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.
- Dosing:
 - IV Group (n=3): Administer a single bolus dose of AZD5462 (e.g., 2 mg/kg) via the jugular vein catheter.
 - Oral Group (n=3): Administer a single oral gavage dose of **AZD5462** (e.g., 1 mg/kg).
- Blood Sampling: Collect blood samples (~100 μL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
- Bioanalysis:
 - Precipitate plasma proteins using acetonitrile containing an internal standard.
 - Centrifuge to pellet the protein and transfer the supernatant for analysis.



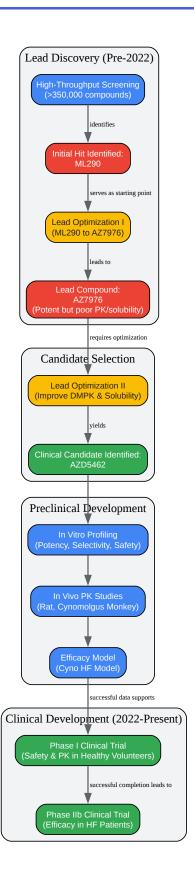
- Quantify the concentration of AZD5462 in the plasma samples using a validated LC-MS/MS method.
- Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a noncompartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

Drug Discovery and Development Workflow

The development of **AZD5462** was the result of a multi-year optimization campaign starting from a high-throughput screening (HTS) hit.

Drug Discovery Workflow Diagram





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